Tetrabromobisphenol A diacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

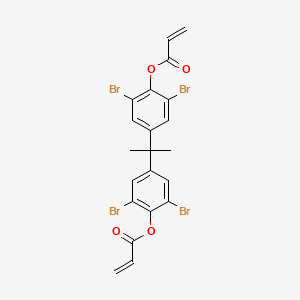

Tetrabromobisphenol A diacrylate is a useful research compound. Its molecular formula is C21H16Br4O4 and its molecular weight is 652 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal extraction and detection methods for quantifying TBBPA in environmental matrices (e.g., soil, water, plant tissues)?

- Methodology :

- Extraction : Use ultrasonic-assisted extraction with acetone/dichloromethane (1:1 v/v) for soil and plant samples, achieving recoveries >83% . For aqueous samples, employ liquid-liquid microextraction (LLME) with molecular-complex-based solvents (e.g., 1-octanol/ethanol) to minimize matrix interference .

- Purification : Silica gel solid-phase extraction (SPE) cartridges effectively remove lipids and co-extracted organics .

- Detection : GC-MS with electron capture negative ionization (ECNI) provides sensitivity down to 0.1 ng/g lipid weight in biological tissues . For derivatives, LC-QTOF-MS is recommended to identify hydroxylated or methoxylated metabolites .

Q. What are the reported environmental concentrations of TBBPA in abiotic and biotic matrices, and how do they vary geographically?

- Data :

- Trends : Higher levels in e-waste recycling zones (China) vs. non-industrialized regions (Norway) due to leaching from printed circuit boards .

Q. What are the primary mechanisms of TBBPA-induced toxicity in in vitro models?

- Key Findings :

- Oxidative Stress : TBBPA exposure (2.7–13.5 mg/L) induces ROS in Chlorella pyrenoidosa, depleting glutathione (GSH) by 40–60% .

- Endocrine Disruption : Competitive binding to thyroid hormone receptors (THR) at IC₅₀ = 1.2 µM, altering metamorphosis in Xenopus tropicalis .

Advanced Research Questions

Q. How can experimental designs address contradictions in TBBPA toxicity data between in vitro and in vivo studies?

- Case Example : In vitro studies report immunotoxicity at 10 µM , while in vivo rodent models show no significant effects below 100 mg/kg/day .

- Solutions :

- Dosage Adjustment : Account for metabolic clearance rates using physiologically based pharmacokinetic (PBPK) modeling .

- Endpoint Harmonization : Combine transcriptomics (e.g., RNA-seq) with traditional biomarkers (e.g., CYP450 activity) to capture sublethal effects .

Q. What advanced oxidation processes (AOPs) are most effective for TBBPA degradation, and what are their mechanistic pathways?

- Efficient Systems :

- Fe³⁺/S₂O₈²⁻ Homogeneous AOP : Achieves >95% degradation in 30 min via sulfate radicals (SO₄•⁻), generating debrominated intermediates (e.g., BPA) .

- UV/Persulfate : Degradation follows pseudo-first-order kinetics (k = 0.28 min⁻¹) with OH• and SO₄•⁻ as dominant radicals .

Q. How do microbial communities in anaerobic-aerobic systems enhance TBBPA biodegradation?

- Key Pathways :

- Anaerobic Phase : Phanerochaete chrysosporium debrominates TBBPA to BPA via reductive dehalogenases .

- Aerobic Phase : Sphingomonas spp. oxidize BPA to 4-hydroxybenzoic acid, achieving 98% mineralization .

- Optimization : Pre-acclimatize consortia with 5–10 mg/L TBBPA for 14 days to upregulate dehalococcoides genes .

Q. What analytical challenges arise when quantifying TBBPA derivatives (e.g., TBBPA bis(2-hydroxyethyl ether)) in complex matrices?

- Challenges :

- Co-elution : Similar retention times to TBBPA in GC-MS require tandem columns (e.g., DB-5ms + Rxi-17Sil MS) .

- Fragmentation : Derivatize with BSTFA + 1% TMCS for enhanced MS sensitivity of hydroxylated metabolites .

Q. Methodological Recommendations

- Quality Control : Spike samples with isotopically labeled TBBPA-d₁₀ to correct for recovery losses (<±15% RSD) .

- Ethical Compliance : Adopt OECD Guidelines 453 (combined chronic toxicity/carcinogenicity) for in vivo studies to meet regulatory standards .

特性

CAS番号 |

55205-38-4 |

|---|---|

分子式 |

C21H16Br4O4 |

分子量 |

652 g/mol |

IUPAC名 |

[2,6-dibromo-4-[2-(3,5-dibromo-4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate |

InChI |

InChI=1S/C21H16Br4O4/c1-5-17(26)28-19-13(22)7-11(8-14(19)23)21(3,4)12-9-15(24)20(16(25)10-12)29-18(27)6-2/h5-10H,1-2H2,3-4H3 |

InChIキー |

VSVDQVJQWXJJSS-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br |

正規SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)C=C)Br)C2=CC(=C(C(=C2)Br)OC(=O)C=C)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。